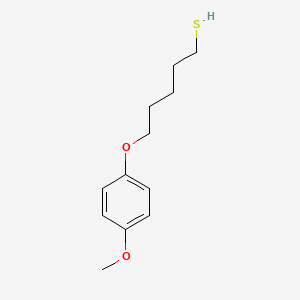

5-(4-methoxyphenoxy)-1-pentanethiol

Description

5-(4-Methoxyphenoxy)-1-pentanethiol is a sulfur-containing organic compound characterized by a pentanethiol backbone substituted with a 4-methoxyphenoxy group at the fifth carbon. The 4-methoxyphenoxy moiety introduces aromaticity and electron-donating properties, which may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name |

5-(4-methoxyphenoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-15/h5-8,15H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESXVDPYDRJJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Alkanethiols: 1-Pentanethiol

1-Pentanethiol (C5H11SH) is a linear alkanethiol lacking aromatic substituents. Key differences include:

- Functional Groups: 1-Pentanethiol has only a terminal thiol group, whereas 5-(4-methoxyphenoxy)-1-pentanethiol incorporates a methoxyphenoxy group, enabling π-π stacking and hydrogen bonding .

- Applications: 1-Pentanethiol acts as a "modifier" in Au nanoparticle (NP) assemblies, binding to NP surfaces via the thiol group and increasing hydrophobicity. In contrast, the aromatic substituent in this compound may enhance NP stabilization through additional van der Waals interactions .

- Reactivity: The electron-rich methoxy group in this compound could alter redox behavior compared to 1-pentanethiol.

Comparison with Thiadiazole Derivatives

Thiadiazoles such as 5-(4-methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole (3a) and 5-(4-methoxyphenoxy)-4-(thiophen-2-yl)-1,2,3-thiadiazole (3b) share the 4-methoxyphenoxy substituent but differ in core structure:

- Core Structure: Thiadiazoles feature a five-membered ring with two nitrogen and one sulfur atom, whereas this compound has a flexible aliphatic chain.

- Synthesis : Thiadiazoles are synthesized via cyclization reactions and purified using recrystallization (e.g., EtOAc/Hex mixtures) . The target compound likely requires milder conditions due to the absence of ring-forming steps.

- Applications: Thiadiazoles are explored for pharmaceutical applications (e.g., antimicrobial agents), while this compound is tailored for materials science due to its thiol-metal interactions .

Comparison with Phenolic Compounds: 4-Phenylphenol

4-Phenylphenol (C12H10O) shares aromaticity but lacks a thiol group:

- Reactivity: 4-Phenylphenol’s hydroxyl group participates in hydrogen bonding, whereas the thiol group in this compound enables covalent metal-sulfur bonds.

- Safety: 4-Phenylphenol requires stringent safety measures (e.g., eye flushing, medical consultation) due to toxicity . The thiol group in the target compound may introduce distinct handling requirements, such as oxidation prevention.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Surface Activity: this compound’s dual functionality (thiol + aromatic group) may outperform 1-pentanethiol in stabilizing NPs under harsh conditions .

- Synthetic Flexibility : Unlike rigid thiadiazoles, the aliphatic chain in the target compound allows for modular functionalization, broadening its applicability .

- Safety Considerations: While 4-phenylphenol’s hazards are well-documented, the target compound’s safety profile requires further study, particularly regarding thiol reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.